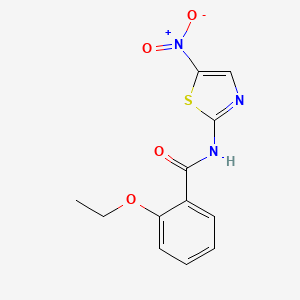

2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation of 2-ethoxybenzoyl chloride with 5-nitro-1,3-thiazol-2-amine . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the structure enhances its antibacterial activity by potentially interfering with bacterial protein synthesis or DNA replication .

Anticancer Potential

The compound shows promise as an anticancer agent. The thiazole moiety is known to interact with multiple cellular targets involved in cancer progression. Studies have demonstrated that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells . This inhibition can lead to the arrest of tumor cell proliferation and induction of apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 1.27 µM to 2.65 µM against various pathogens . These findings suggest significant potential for further development as therapeutic agents.

Anticancer Activity Assessment

In another investigation focusing on anticancer activity, thiazole derivatives were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds demonstrated IC50 values lower than standard chemotherapeutics like fluorouracil (5-FU), indicating superior efficacy . Such studies reinforce the potential application of this compound in oncology.

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds such as:

N-(5-Nitrothiazol-2-yl)benzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.

5-Nitro-1,2-benzothiazol-3-amine: Contains a benzothiazole ring instead of a thiazole ring, which may result in different chemical and biological properties.

N-(5-Nitro-1,3-thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of an ethoxybenzamide group, which may influence its solubility and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, including antimicrobial activity and enzyme inhibition.

The molecular formula of this compound is C12H11N3O4S, with a molecular weight of 293.3 g/mol. The compound features an ethoxy group and a nitro-substituted thiazole ring, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 293.3 g/mol |

| Molecular Formula | C12H11N3O4S |

| LogP | 3.2115 |

| Polar Surface Area | 74.841 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves the condensation of 2-ethoxybenzoyl chloride with 5-nitro-1,3-thiazol-2-amine. This method allows for the introduction of both the ethoxy and thiazole functionalities, which are critical for its biological activity .

Antimicrobial Activity

Recent studies have indicated that compounds related to thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) :

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components and may inhibit specific enzymes involved in pathogenic processes .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The findings revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against resistant strains of bacteria compared to traditional antibiotics .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with transthyretin (TTR) aggregates, revealing that modifications in the thiazole ring significantly impacted their ability to inhibit protein aggregation associated with amyloid diseases . This suggests a broader application for such compounds in treating neurodegenerative disorders.

The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can covalently modify proteins or nucleic acids within microbial cells or other biological systems. This interaction potentially disrupts vital cellular functions, leading to cell death or inhibition of growth.

Propriétés

IUPAC Name |

2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-9-6-4-3-5-8(9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXVMRRMIHMUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.